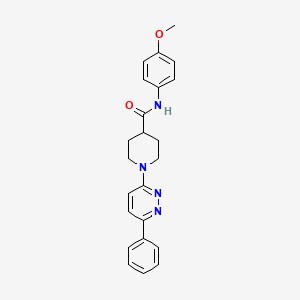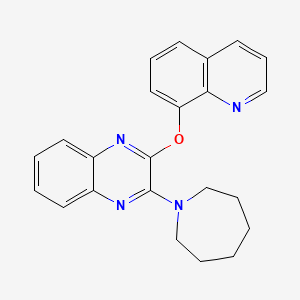
2-(Azepan-1-yl)-3-(quinolin-8-yloxy)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azepan-1-yl)-3-(quinolin-8-yloxy)quinoxaline is a complex organic compound that features a quinoxaline core substituted with an azepane ring and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)-3-(quinolin-8-yloxy)quinoxaline typically involves multi-step organic reactions. One common approach is to start with the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone. The quinoline moiety can be introduced via nucleophilic substitution reactions, while the azepane ring can be attached through amination reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography would be essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-1-yl)-3-(quinolin-8-yloxy)quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline and quinoxaline rings, potentially altering their electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups onto the quinoxaline core or the quinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline N-oxides, while reduction reactions could produce partially or fully reduced quinoxaline derivatives.
Scientific Research Applications
2-(Azepan-1-yl)-3-(quinolin-8-yloxy)quinoxaline has several scientific research applications:
Biology: Its unique structure may interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: The compound’s properties could be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-(Azepan-1-yl)-3-(quinolin-8-yloxy)quinoxaline involves its interaction with molecular targets such as enzymes or receptors. The quinoline and quinoxaline moieties can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)-3-(quinolin-8-yloxy)quinoxaline: Similar structure but with a piperidine ring instead of an azepane ring.
2-(Morpholin-1-yl)-3-(quinolin-8-yloxy)quinoxaline: Contains a morpholine ring, offering different electronic and steric properties.
Uniqueness
2-(Azepan-1-yl)-3-(quinolin-8-yloxy)quinoxaline is unique due to the presence of the azepane ring, which provides distinct steric and electronic characteristics compared to similar compounds
Properties
Molecular Formula |
C23H22N4O |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-(azepan-1-yl)-3-quinolin-8-yloxyquinoxaline |
InChI |
InChI=1S/C23H22N4O/c1-2-6-16-27(15-5-1)22-23(26-19-12-4-3-11-18(19)25-22)28-20-13-7-9-17-10-8-14-24-21(17)20/h3-4,7-14H,1-2,5-6,15-16H2 |
InChI Key |
XLSJPOKHNDJZNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC3=CC=CC=C3N=C2OC4=CC=CC5=C4N=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl [4-({2-[(furan-2-ylmethyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B14974584.png)
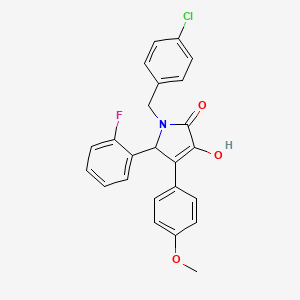
![3-benzyl-5-methyl-N-(4-methylbenzyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14974591.png)
![6,6-dimethyl-N-(2-methylphenyl)-9-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B14974598.png)
![N-(4-ethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14974605.png)
![4-{6,6-Dimethyl-3-[(4-methylphenyl)carbamoyl]-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-9-yl}benzoic acid](/img/structure/B14974607.png)
![6-{4-methoxy-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one](/img/structure/B14974608.png)
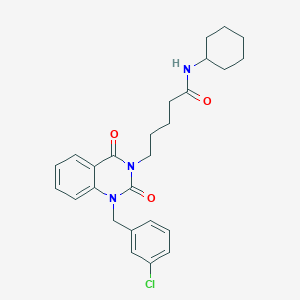

![N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14974617.png)
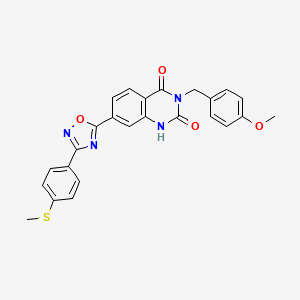
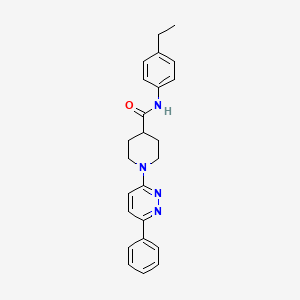
![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-naphthamide](/img/structure/B14974649.png)
